molecular formula C19H23FN4O2 B2496141 N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251677-37-8

N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2496141
CAS RN: 1251677-37-8
M. Wt: 358.417
InChI Key: UQWSSQCTFKXZSK-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide" represents a class of chemicals that are of interest due to their potential biological and pharmacological properties. The interest in such compounds arises from their complex molecular structure that allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and the formation of heterocyclic structures. A study by Moskalik (2023) discusses the methodologies for introducing the CH2F moiety into N-heterocyclic substrates, a process that could be relevant for synthesizing similar compounds (Moskalik, 2023).

Molecular Structure Analysis

The structure of organic compounds plays a crucial role in their chemical reactivity and physical properties. Studies on compounds with similar structures provide insights into the molecular configurations and potential interactions within biological systems.

Chemical Reactions and Properties

The chemical reactions and properties of a compound are directly influenced by its molecular structure. For example, the presence of a fluorobenzyl group can affect the compound's reactivity and interaction with biological molecules. Studies on fluorinated compounds and their reactions could offer relevant insights (Shestopalov et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are determined by their molecular structures. Compounds with similar structures to the one have been studied for their physical properties, providing a basis for understanding how molecular features impact these characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other molecules, are essential for determining the potential applications of a compound. The literature on N-heterocyclic compounds and their chemical behavior offers valuable information on how structural elements influence chemical properties (Moskalik, 2023).

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have explored the synthesis of compounds involving piperidine and pyrimidine derivatives, focusing on their structural elucidation through spectroscopic methods. For instance, Klimova et al. (2013) investigated the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives, alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, with their structures confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis (Klimova, Flores‐Álamo, Klimova, Sandra Cortez Maya, & Beletskaya, 2013).

Pharmacological Evaluation

Several studies have focused on the pharmacological properties of compounds structurally related to N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide. Garner et al. (2015) characterized the preclinical pharmacodynamic and pharmacokinetic properties of CERC‐301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, demonstrating its potential for clinical applications in major depressive disorder (Garner et al., 2015).

Antimicrobial Activity

Research on antimicrobial activity is another significant area of application. Anuse et al. (2019) synthesized and evaluated the antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, revealing their potential against resistant bacterial strains (Anuse, Suraj N. Mali, Thorat, Yamgar, & Chaudhari, 2019).

Anti-Cancer Activity

The synthesis and evaluation of fluoro-substituted compounds for anti-cancer activity is also a key application. Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran derivatives, demonstrating their anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-11-18(26)24(19(22-14)23-9-3-2-4-10-23)13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWSSQCTFKXZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

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